N-((4-(dimethylamino)pyrimidin-2-yl)methyl)benzamide
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Overview
Description
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)benzamide is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and applications. This compound features a pyrimidine ring substituted with a dimethylamino group and a benzamide moiety, making it a versatile molecule for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)benzamide typically involves the reaction of 4-(dimethylamino)pyrimidine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane or toluene. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides or pyrimidines.
Scientific Research Applications
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
4-(dimethylamino)pyridine: A derivative of pyridine with similar structural features.
N-(4-(dimethylamino)phenyl)benzamide: A compound with a similar benzamide moiety but different substitution pattern.
Uniqueness
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)benzamide is unique due to its specific substitution pattern on the pyrimidine ring and the presence of both dimethylamino and benzamide groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Biological Activity
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)benzamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article explores the compound's biological activity, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
This compound features a pyrimidine ring substituted with a dimethylamino group and a benzamide moiety. This structural configuration is significant as it influences the compound's interaction with biological targets, including enzymes and receptors involved in various cellular processes.
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Pyrimidine and benzamide rings | Anticancer, enzyme inhibition |
The mechanism of action of this compound involves its interaction with specific molecular targets within cells. The compound is known to bind to DNA, interfering with replication and transcription processes. This binding can inhibit tumor cell proliferation and induce apoptosis through several pathways:
- DNA Binding : The compound binds to DNA, disrupting its function.
- Enzyme Inhibition : It inhibits key enzymes involved in cancer cell metabolism.
- Signaling Pathway Modulation : It interacts with signaling pathways that regulate cell growth and survival, enhancing its anticancer effects.
Anticancer Properties
Recent studies have investigated the anticancer properties of this compound, particularly its efficacy against various cancer cell lines:
- Inhibition of Tumor Growth : The compound has shown promising results in inhibiting tumor growth in vitro, particularly against breast cancer cell lines such as MDA-MB-231. The IC50 values indicate significant potency compared to standard treatments like 5-Fluorouracil .
- Induction of Apoptosis : Research indicates that this compound can induce apoptosis in cancer cells, evidenced by increased annexin V-FITC positivity in treated cells .
- Selectivity for Cancer Cells : The compound exhibits a favorable selectivity index over normal cells, suggesting a lower toxicity profile which is crucial for therapeutic applications .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes:
- Carbonic Anhydrase Inhibition : Similar compounds have demonstrated selective inhibition against carbonic anhydrase IX (CA IX), which is implicated in tumor growth and metastasis. This suggests that this compound may also possess similar properties .
- Other Enzymatic Targets : It has been reported to interact with various kinases, potentially modulating their activity and contributing to its anticancer effects .
Study 1: Anticancer Efficacy in MDA-MB-231 Cells
A study conducted on MDA-MB-231 breast cancer cells revealed that this compound significantly reduced cell viability with an IC50 value lower than that of traditional chemotherapeutics. The mechanism was attributed to both apoptosis induction and cell cycle arrest at the G0/G1 phase.
Study 2: Enzyme Interaction Studies
Another investigation focused on the compound's interaction with CA IX. Using molecular docking studies, researchers found that this compound binds effectively at the active site of CA IX, inhibiting its activity at nanomolar concentrations.
Properties
IUPAC Name |
N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c1-18(2)13-8-9-15-12(17-13)10-16-14(19)11-6-4-3-5-7-11/h3-9H,10H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHMORUJIEKNHCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)CNC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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